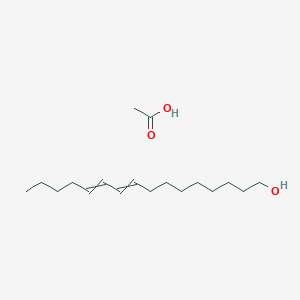

Acetic acid;hexadeca-9,11-dien-1-ol

Description

Historical Context of Pheromone Discovery and Chemical Ecology

The concept of chemical communication between organisms, now known as chemical ecology, has roots in the late 19th century with early observations of insect behavior. However, the field truly began to flourish in the mid-20th century. A pivotal moment was the identification of the first pheromone, bombykol, from the silkworm moth, Bombyx mori, in the late 1950s. insectslimited.com This discovery marked a turning point, demonstrating that chemical signals could elicit specific, innate behaviors in members of the same species. wikipedia.org

The term "pheromone" was officially coined in 1959, derived from the Greek words "pherein" (to carry) and "horman" (to excite). insectslimited.comwikipedia.org This terminology provided a framework for understanding the diverse roles of these chemical messengers, which include alarm signals, food trail markers, and, most notably, sex attractants. wikipedia.org The study of these compounds falls under the broader discipline of chemical ecology, which investigates the chemical interactions between living organisms and their environment. pnas.org This field has a long tradition, with early studies dating back to the 19th century, and has become a cornerstone of pest management strategies over the last five decades. wur.nl

Academic Significance of Hexadeca-9,11-dien-1-yl Acetate (B1210297) as a Semiochemical

Hexadeca-9,11-dien-1-yl acetate holds considerable academic significance as a semiochemical, a broad class of chemicals that mediate interactions between organisms. Its primary role is as a sex pheromone, a substance released by an organism to attract a mate. The specificity of pheromones makes them ideal subjects for studying the evolution of communication and reproductive isolation between species.

The precise arrangement of the double bonds in hexadeca-9,11-dien-1-yl acetate (i.e., the isomeric form) is crucial for its biological activity. Different isomers can attract different species or even elicit different behaviors within the same species. This chemical specificity provides a rich area for research into the structure-activity relationships of semiochemicals and the evolution of pheromone receptors in insects.

Furthermore, the synthesis of specific isomers of hexadeca-9,11-dien-1-yl acetate in the laboratory is a significant endeavor in organic chemistry. Developing stereoselective synthetic routes to these compounds is essential for producing pure samples for biological assays and for potential use in pest management applications.

Identification of Key Organisms Utilizing Hexadeca-9,11-dien-1-yl Acetate in Nature

Research has identified several insect species that utilize isomers of hexadeca-9,11-dien-1-yl acetate as a key component of their sex pheromone blends. These findings are critical for understanding the chemical ecology of these organisms and for developing species-specific monitoring and control methods.

One of the most well-documented examples is the grass webworm, Herpetogramma licarsisalis. Studies have identified (11Z,13E)-hexadecadien-1-yl acetate as the primary sex pheromone of this moth species. nih.govresearchgate.net Field bioassays have confirmed that this specific isomer is both necessary and sufficient to attract male grass webworm moths. nih.govresearchgate.net

Another significant organism is the pecan nut casebearer, Acrobasis nuxvorella. Research has shown that this species utilizes (E,Z)-9,11-hexadecadienyl acetate in its chemical communication system. pherobase.com

The pink bollworm, Pectinophora gossypiella, is another notable insect that uses a related compound, (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate, collectively known as gossyplure, as its sex pheromone. nih.govnist.gov While not the 9,11-isomer, the research on gossyplure has been foundational in the development of pheromone-based pest control.

Current Research Landscape and Foundational Principles

The current research landscape for hexadeca-9,11-dien-1-yl acetate and other pheromones is vibrant and multifaceted. Key areas of investigation include:

Biosynthesis: Understanding the enzymatic pathways that insects use to produce these specific chemical structures.

Neurophysiology: Investigating how pheromone molecules are detected by the insect's antennae and how these signals are processed in the brain to trigger a behavioral response.

Behavioral Ecology: Studying how pheromone communication is influenced by environmental factors and the presence of other chemical cues.

Pest Management: Developing and optimizing the use of synthetic pheromones for monitoring insect populations, mass trapping, and mating disruption. Mating disruption, for instance, involves releasing a high concentration of a synthetic pheromone to confuse males and prevent them from finding females, thereby reducing the next generation's population.

Structure

3D Structure of Parent

Properties

CAS No. |

63025-09-2 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

acetic acid;hexadeca-9,11-dien-1-ol |

InChI |

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h5-8,17H,2-4,9-16H2,1H3;1H3,(H,3,4) |

InChI Key |

ITPXWLHWURLZSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Stereochemistry and Isomeric Forms of Hexadeca 9,11 Dien 1 Yl Acetate

Geometric Isomerism and Configuration at the 9,11-diene System

The presence of two double bonds at the 9 and 11 positions of the sixteen-carbon chain of hexadeca-9,11-dien-1-yl acetate (B1210297) gives rise to geometric isomerism. This results in four possible stereoisomers, each with a unique spatial arrangement of atoms around the double bonds. These are the (9Z,11E), (9E,11E), (9Z,11Z), and (9E,11Z) isomers. The precise geometry of these isomers is a critical determinant of their biological function, as insect pheromone receptors are highly sensitive to these structural nuances. The synthesis of these specific isomers often requires stereoselective methods to ensure high isomeric purity. acs.org

The (9Z,11E) isomer is a significant component in the sex pheromone blend of various moth species. For instance, the corresponding aldehyde, (9Z,11E)-hexadecadienal, is a major component of the sex pheromone of the sugarcane borer, Diatraea saccharalis. acs.orgpherobase.com The synthesis of the (9Z,11E) isomer can be achieved through various routes, often involving Wittig reactions under specific conditions to control the geometry of the newly formed double bond. acs.org In the context of the tobacco cutworm, Spodoptera litura, a related compound, (9Z,11E)-tetradecadienyl acetate, is the primary component of its sex pheromone. google.comprayoglife.com

The (9E,11E) isomer is another of the four possible geometric isomers. The synthesis of (9E,11E)-hexadecadienal has been reported, and this can be readily converted to the corresponding acetate. acs.org The synthesis of all four isomers of 9,11-hexadecadienal has been accomplished, highlighting the ability to produce each isomer with high purity for biological testing and other research purposes. acs.orgpherobase.com

The (9Z,11Z) isomer has also been synthesized and characterized. acs.orgpherobase.com The stereospecific synthesis of these isomers is crucial for elucidating their individual roles in pheromonal communication. For example, in some insect species, one isomer may be the primary attractant, while another may act as an inhibitor or have no effect. A versatile synthesis approach for (11Z, 13Z)-hexadecadien-1-yl acetate has been described, which provides a general method for producing other (Z, Z)-diene compounds. researchgate.net

The (9E,11Z) isomer completes the set of four geometric isomers of hexadeca-9,11-dien-1-yl acetate. Its synthesis has been reported as part of the effort to create all possible isomers for biological evaluation. acs.orgpherobase.com The ability to synthesize all four isomers allows for detailed studies into the structure-activity relationships of these compounds in insect chemical communication.

Enantiomeric Considerations in Related Structures

While hexadeca-9,11-dien-1-yl acetate itself is not chiral and therefore does not have enantiomers, the principles of enantiomeric specificity are highly relevant in the broader context of insect pheromones. nih.govnih.gov Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active. nih.gov In some cases, the "unnatural" enantiomer can be inactive or even inhibitory to the response elicited by the active enantiomer. biologists.comacs.org

For example, in the case of the olive fruit fly, Bactrocera oleae, the (R)-enantiomer of its pheromone, olean, is active for males, while the (S)-enantiomer is active for females. nih.gov In another instance, with the gypsy moth, Lymantria dispar, the (+)-enantiomer of its pheromone, disparlure, is a strong attractant, whereas the (-)-enantiomer is a behavioral antagonist. acs.org These examples underscore the critical importance of stereochemistry in pheromonal communication, a principle that extends to the geometric isomerism of achiral pheromone components like hexadeca-9,11-dien-1-yl acetate.

Biological Activity Profile of Individual Isomers and Blends

The biological activity of hexadeca-9,11-dien-1-yl acetate isomers is most pronounced in their role as insect sex pheromones. The response of a target insect species is often highly dependent on the specific isomer or a precise blend of isomers.

In the case of the sugarcane borer, Diatraea saccharalis, chemical analysis of the female pheromone glands revealed the presence of all four geometric isomers of the related 9,11-hexadecadienal. acs.org This suggests that the corresponding acetates may also be part of a complex pheromonal bouquet, where each isomer could play a role in eliciting a full behavioral response in males.

For the tobacco cutworm, Spodoptera litura, the sex pheromone is a blend of (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate. nih.govnih.govicrisat.orgentomol.org While these are C14 acetates, this highlights the common theme of pheromone blends being composed of specific ratios of geometric isomers of related compounds. The precise ratio of these components is often crucial for optimal attraction.

The biological activity of different isomers can range from being a primary attractant to a synergist, or even an antagonist. For instance, in some species, a blend of isomers is necessary for attraction, while in others, a single isomer is sufficient. The presence of other isomers, even in small quantities, can sometimes inhibit the response. biologists.com Therefore, the study of the biological activity of each individual isomer of hexadeca-9,11-dien-1-yl acetate, as well as various blends, is essential for understanding its role in the chemical ecology of the insects that produce and respond to it.

Chemical Synthesis Methodologies for Hexadeca 9,11 Dien 1 Yl Acetate

Strategies for Carbon Chain Construction and Elongation

The construction of the 16-carbon chain of hexadeca-9,11-dien-1-yl acetate (B1210297) is a critical aspect of its total synthesis. This is often achieved through the coupling of smaller, readily available building blocks.

One common approach involves the use of Grignard reagents in cross-coupling reactions. For instance, an α,ω-difunctionalized Grignard reagent, which contains a magnesium alkoxide at one end of the aliphatic chain, can be coupled with a suitable electrophile to introduce a significant portion of the carbon skeleton. nih.govbeilstein-journals.org This strategy allows for the convergent assembly of the target molecule.

Another powerful method for carbon chain elongation is the use of telomerization reactions. For example, the telomerization of butadiene with malonic or acetoacetic esters on palladium catalysts can produce long-chain functionalized dienes that serve as precursors for the target molecule. researchgate.net These precursors can then be further modified to achieve the desired chain length and functionality.

Stereoselective Approaches to Diene Moiety Formation

The biological activity of hexadeca-9,11-dien-1-yl acetate is highly dependent on the specific stereochemistry of the conjugated diene system. Therefore, the development of stereoselective methods for the formation of the 9,11-diene is of paramount importance.

Wittig-Type Olefination Reactions

The Wittig reaction and its modifications are widely employed for the formation of carbon-carbon double bonds with defined stereochemistry. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org In the synthesis of conjugated dienes, a phosphonium (B103445) ylide is reacted with an aldehyde or ketone to generate the desired alkene. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

For the synthesis of (Z)-alkenes, non-stabilized ylides are typically used. organic-chemistry.org Conversely, stabilized ylides generally lead to the formation of (E)-alkenes. organic-chemistry.org By carefully selecting the appropriate phosphonium salt and base, it is possible to control the E/Z ratio of the resulting diene. The Schlosser modification of the Wittig reaction provides a method to obtain (E)-alkenes from unstabilized ylides by using phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines. wikipedia.org

| Reactants | Ylide Type | Primary Product Stereochemistry | Reference |

|---|---|---|---|

| Aldehyde/Ketone + Phosphonium Ylide | Non-stabilized | (Z)-Alkene | organic-chemistry.org |

| Aldehyde/Ketone + Phosphonium Ylide | Stabilized | (E)-Alkene | organic-chemistry.org |

| Aldehyde/Ketone + Phosphonium Ylide (Schlosser modification) | Unstabilized | (E)-Alkene | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of conjugated dienes.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.govnih.govacs.org This method is known for its mild reaction conditions, operational simplicity, and the use of air-stable organotrifluoroborates, which are easy to handle. organic-chemistry.orgnih.govnih.gov A sequential, one-pot Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyl- and alkyltrifluoroborates can provide stereodefined trisubstituted conjugated dienes in excellent yields. organic-chemistry.orgnih.govnih.govacs.org This approach offers high stereoselectivity and is compatible with a variety of functional groups. organic-chemistry.orgnih.gov

The Sonogashira coupling reaction provides a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. rsc.orgwikipedia.orgresearchgate.netopenochem.org This reaction is instrumental in the synthesis of conjugated enynes, which can be subsequently reduced to form the desired diene. rsc.org The Sonogashira reaction is valued for its mild conditions and has been widely applied in the synthesis of natural products. rsc.orgresearchgate.net

Iron-catalyzed cross-coupling reactions have also emerged as a sustainable and efficient alternative for the synthesis of insect pheromones. nih.govbeilstein-journals.org These methods can utilize dienol phosphates as electrophiles, which are often more stable than the corresponding dienyl halides. nih.govbeilstein-journals.org

| Reaction Name | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Mild conditions, air-stable reagents, high stereoselectivity. | organic-chemistry.orgnih.govnih.govacs.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Forms conjugated enynes, mild conditions. | rsc.orgwikipedia.orgresearchgate.netopenochem.org |

Metathesis-Based Approaches

Olefin metathesis, particularly using ruthenium-based catalysts like the Grubbs catalyst, has become a powerful strategy for the synthesis of insect pheromones containing diene moieties. nih.govnih.govchemhub.com Z-selective cross-metathesis allows for the direct and efficient formation of cis-olefins, which can be challenging to synthesize using traditional methods. nih.govnih.gov

This approach can significantly shorten synthetic routes, often starting from commercially available and renewable materials like seed oil derivatives. nih.govchemhub.com For example, the cross-metathesis of an unconjugated diene can exhibit chemoselectivity based on the geometry of the olefin, providing a powerful tool for constructing (E,Z) dienes. nih.gov This methodology offers good yields and high cis-selectivity with a minimal number of steps. chemhub.com

Selective Acetylation Techniques

The final step in the synthesis of hexadeca-9,11-dien-1-yl acetate is the acetylation of the terminal alcohol. This transformation must be carried out selectively, without affecting the sensitive conjugated diene system.

A common method for acetylation is the use of acetic anhydride. google.commdpi.com This can be performed under catalyst- and solvent-free conditions, offering a mild and efficient procedure. mdpi.com The reaction typically proceeds by the nucleophilic attack of the alcohol on the carbonyl group of acetic anhydride, followed by the elimination of acetic acid. mdpi.com

Another approach is the transesterification/acetylation of long-chain alcohols using an alkyl acetate, such as ethyl or methyl acetate, in the presence of a solid base like sodium hydroxide. nih.gov This method has been successfully applied to the acetylation of long-chain fatty alcohols. nih.gov

For more complex molecules where chemoselectivity is a concern, other methods are available. For instance, distannoxane catalysts can effect the acylation of alcohols with esters, with primary alcohols being acylated in preference to secondary ones. researchgate.net This method is tolerant of various functional groups. researchgate.net

Chemoenzymatic Synthesis Routes

Chemoenzymatic approaches are gaining traction in pheromone synthesis as they offer high selectivity and mild reaction conditions. rsc.orgmdpi.com Insects themselves produce pheromones through biosynthetic pathways that often involve a few specific enzymes modifying products of normal metabolism. nih.gov

In a chemoenzymatic route, enzymes can be used for key transformations. For example, alcohol acyltransferases (AATs) are enzymes that catalyze the final step of ester biosynthesis by linking an acyl moiety to an alcohol. frontiersin.org The use of such enzymes can provide a highly selective method for the final acetylation step.

The synthesis of the carbon chain can also be influenced by enzymatic processes. Fatty acid synthase (FAS) and polyketide synthase (PKS) systems are responsible for building long-chain molecules in nature and can be harnessed for synthetic purposes. youtube.com These enzymatic systems can be modified to produce specific carbon skeletons that can then be further elaborated into the final pheromone product. youtube.com

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of insect pheromones like hexadeca-9,11-dien-1-yl acetate is driven by the need to reduce the environmental impact of chemical manufacturing. earlham.ac.ukyoutube.com Traditional synthetic routes often involve hazardous reagents, toxic solvents, and multiple steps, leading to significant waste generation. nih.govjales.org Modern approaches aim to address these shortcomings through various innovative strategies.

One of the primary focuses of green chemistry in this context is the use of biocatalysis and engineered organisms. earlham.ac.ukfrontiersin.org Researchers are exploring the use of engineered yeasts and plants to produce pheromones or their precursors. frontiersin.orgnih.gov These biological systems offer the potential for sustainable and low-cost production, minimizing the reliance on petrochemical-based starting materials and harsh chemical reagents. earlham.ac.ukfrontiersin.org For instance, the heterologous expression of specific desaturase and fatty acid reductase genes in organisms like Nicotiana benthamiana has shown promise in producing various lepidopteran sex pheromones. nih.gov While not yet specific to hexadeca-9,11-dien-1-yl acetate, these advancements pave the way for future biosynthetic production of this specific compound.

Another key principle is the development of more efficient catalytic systems. Iron-catalyzed cross-coupling reactions, for example, offer a more environmentally friendly alternative to traditional palladium or nickel catalysts. nih.gov Iron is more abundant, less toxic, and more economical, making it a "greener" choice for large-scale synthesis. nih.gov These methods have been successfully applied to the synthesis of other conjugated diene pheromones and demonstrate high yields and scalability. nih.gov

The use of greener solvents and solvent-free reaction conditions is also a critical aspect. wipo.int Where possible, hazardous organic solvents are being replaced with more benign alternatives like water, ionic liquids, or supercritical fluids. wipo.int Furthermore, reactions that can be carried out without a solvent, such as certain enzymatic reactions, significantly reduce waste and simplify product purification. nih.govscirp.org

A notable trend is the design of synthetic routes with higher atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product. nih.gov This is often achieved by minimizing the use of protecting groups and developing one-pot reaction sequences where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. nih.gov

| Green Chemistry Principle | Application in Pheromone Synthesis | Research Findings |

| Biocatalysis | Use of engineered yeasts and plants for pheromone production. earlham.ac.ukfrontiersin.org | Demonstrated feasibility for producing other lepidopteran pheromones, offering a sustainable alternative to chemical synthesis. frontiersin.orgnih.gov |

| Greener Catalysts | Replacement of heavy metal catalysts with more abundant and less toxic alternatives like iron. nih.gov | Iron-catalyzed cross-coupling reactions show high yields and are more economical and environmentally friendly. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. nih.gov | One-pot syntheses and reduction of protecting group use lead to less waste and higher efficiency. nih.gov |

| Safer Solvents | Replacement of hazardous organic solvents with benign alternatives or conducting reactions in solvent-free conditions. wipo.int | Reduces environmental impact and simplifies purification processes. nih.govscirp.org |

Process Optimization and Scalability Considerations for Research and Development

The transition of a synthetic route from a laboratory-scale procedure to a viable industrial process requires rigorous optimization and careful consideration of scalability. nih.gov For hexadeca-9,11-dien-1-yl acetate and other pheromones, the goal is to develop a process that is not only efficient and high-yielding but also cost-effective and safe to operate on a larger scale. jales.org

Process Optimization

Process optimization involves systematically studying the effect of various reaction parameters to identify the conditions that provide the best outcome. This includes factors such as temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants. nih.govscirp.org Statistical methods like Response Surface Methodology (RSM) are often employed to efficiently explore the parameter space and identify optimal conditions. nih.govscirp.org

For instance, in the synthesis of related acetate esters, optimization of enzyme amount, temperature, and substrate molar ratio has been shown to significantly increase the molar conversion to the desired product. nih.gov In the context of cross-coupling reactions for conjugated diene synthesis, optimization of the catalyst system, including the choice of ligands and additives, is crucial for maximizing yield and stereoselectivity. nih.govgoogle.com

Scalability Considerations

Several factors must be addressed when scaling up the synthesis of hexadeca-9,11-dien-1-yl acetate:

Cost and Availability of Starting Materials: The starting materials must be readily available and affordable to ensure the economic viability of the final product. jales.org Research efforts are often directed at utilizing inexpensive and abundant starting materials. jales.org

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions can be challenging and expensive to implement on an industrial scale. Therefore, synthetic routes that proceed under mild conditions are preferred.

Catalyst Efficiency and Recovery: The catalyst should be highly active to minimize the required amount. For expensive or toxic catalysts, efficient recovery and recycling are essential for both economic and environmental reasons.

Purification: The purification of the final product can be a significant cost driver in large-scale production. Methods that yield a high-purity product directly from the reaction mixture are highly desirable.

Safety: The safety of the chemical process is paramount. The use of highly reactive or explosive reagents, such as certain reducing agents, should be avoided if possible. jales.org The thermal stability of intermediates and the potential for runaway reactions must be carefully evaluated.

A successful example of a scalable synthesis is the iron-catalyzed cross-coupling method, which has been used to produce kilograms of other insect pheromones. nih.gov This demonstrates that with careful planning and optimization, it is possible to develop synthetic routes that are both innovative at the research level and practical for industrial application.

| Parameter | Optimization Focus | Scalability Implication |

| Starting Materials | Use of inexpensive and readily available chemicals. jales.org | Reduces overall production cost. |

| Reaction Conditions | Preference for mild temperatures and pressures. | Lowers equipment and energy costs. |

| Catalyst | High activity, low loading, and recyclability. nih.gov | Minimizes cost and environmental impact. |

| Purification | High-yield, high-purity reactions to simplify downstream processing. | Reduces purification costs and solvent waste. |

| Safety | Avoidance of hazardous reagents and control of reaction exotherms. jales.org | Ensures safe operation at an industrial scale. |

Biosynthesis and Metabolic Pathways of Hexadeca 9,11 Dien 1 Yl Acetate

Identification of Lipid Precursors

The journey to synthesizing hexadeca-9,11-dien-1-yl acetate (B1210297) begins with primary metabolism, specifically fatty acid biosynthesis. The fundamental building blocks are saturated C16 or C18 fatty acids, such as palmitic acid (C16) or stearic acid (C18). nih.govnih.gov These common fatty acids are produced via the fatty acid synthase (FAS) complex. In the case of hexadeca-9,11-dien-1-yl acetate, the direct precursor is a C16 fatty acyl-CoA, typically palmitoyl-CoA, derived from de novo synthesis within the pheromone gland cells. plos.org While some insects may modify these precursors through limited chain-shortening via β-oxidation to achieve different chain lengths, the C16 backbone of this specific pheromone suggests palmitic acid is the primary starting material without such modification. pnas.orgoup.com

| Precursor Name | Chemical Formula | Role in Biosynthesis |

| Palmitic Acid (as Palmitoyl-CoA) | C₁₆H₃₂O₂ | The primary C16 saturated fatty acid substrate for the biosynthetic pathway. |

| Stearic Acid (as Stearoyl-CoA) | C₁₈H₃₆O₂ | A potential C18 precursor that can be shortened to a C16 chain, though direct use of palmitic acid is more common for C16 pheromones. |

Enzymatic Mechanisms and Catalytic Cycles

The conversion of a simple fatty acid into a complex signaling pheromone is orchestrated by a suite of specialized enzymes. These enzymes exhibit high specificity for substrate chain length, the position and geometry of double bonds, and the final functional group. The key enzymatic steps are desaturation, reduction, and acetylation. frontiersin.orglu.se

The most critical step for generating the specific structure of hexadeca-9,11-dien-1-yl acetate is the introduction of the conjugated double bonds at the C9 and C11 positions. This is accomplished by fatty acyl-CoA desaturases (FADs), a diverse family of enzymes that introduce double bonds at specific locations in the fatty acid chain. nih.gov

The formation of the Δ9,11-conjugated diene system likely involves the sequential action of at least two desaturase enzymes or a single bifunctional desaturase. The process typically begins with a standard Δ11 desaturase acting on palmitoyl-CoA to produce (Z)-11-hexadecenoic acid. Subsequently, a specialized "conjugase" or a Δ9 desaturase acts on this mono-unsaturated intermediate to introduce the second double bond at the C9 position, creating the conjugated system. In some moth species, a single bifunctional desaturase has been identified that can perform two sequential desaturations to create a conjugated diene. nih.gov For instance, research on the silkmoth Bombyx mori identified a desaturase that converts palmitate into Δ10,12-dienoic acyls, demonstrating the capability of a single enzyme to produce conjugated dienes. nih.gov The specific desaturases for the 9,11-diene system would exhibit precise regio- and stereospecificity.

| Enzyme Class | Function | Example of Activity |

| Δ11-Desaturase | Introduces a double bond at the 11th carbon position of a fatty acyl-CoA. | Converts Palmitoyl-CoA to (Z)-11-Hexadecenoyl-CoA. |

| Δ9-Desaturase | Introduces a double bond at the 9th carbon position of a fatty acyl-CoA. | Can act on a mono-unsaturated precursor to form a conjugated diene. |

| Bifunctional Desaturase | Catalyzes multiple desaturation steps to form conjugated dienes. | A single enzyme capable of producing Δ10,12-dienes from a saturated precursor has been found in some species. nih.gov |

Once the correct unsaturated fatty acyl-CoA, hexadeca-9,11-dienoyl-CoA, is formed, its carboxyl group must be reduced to an alcohol. This crucial step is catalyzed by a specific class of fatty acyl-CoA reductases (FARs). frontiersin.org These enzymes are often referred to as pheromone gland-specific FARs (pgFARs) because they are highly expressed in this tissue. nih.govnih.gov The pgFARs convert the fatty acyl-CoA into the corresponding fatty alcohol, hexadeca-9,11-dien-1-ol, using NADPH as a reducing agent. lu.se These reductases show specificity for the chain length and degree of unsaturation of their substrates, ensuring that only the correct pheromone precursors are converted. oup.com

The final step in the biosynthesis of hexadeca-9,11-dien-1-yl acetate is the esterification of the fatty alcohol. This reaction is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). frontiersin.org This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of hexadeca-9,11-dien-1-ol, forming the final acetate ester product. nih.gov Interestingly, the genes encoding the specific acetyltransferases involved in moth pheromone biosynthesis have largely remained elusive. nih.govnih.gov Consequently, research and heterologous production systems have often utilized acetyltransferases from other organisms, such as yeast (Saccharomyces cerevisiae) or plants, to perform this final conversion. nih.gov

Molecular Genetics of Biosynthetic Pathways

The production of species-specific pheromone blends is controlled at the genetic level. The genes encoding the key biosynthetic enzymes—desaturases and reductases—have been identified and studied in numerous moth species. researchgate.net These genes are typically located in clusters within the genome and are expressed predominantly in the female's pheromone gland during the period of sexual activity. nih.gov

Research into the molecular genetics of pheromone biosynthesis has revealed that the diversity of desaturase enzymes is a primary driver of pheromone evolution. nih.gov The desaturase gene family in insects is thought to have evolved through a "birth-and-death" model, where gene duplication events create new gene copies that can then evolve new specificities or become non-functional. nih.gov This allows for major shifts in pheromone composition through changes in the expression of different desaturase genes. For example, studies in Spodoptera species have identified dozens of candidate genes for desaturases, reductases, and acetyltransferases, with specific genes showing high expression levels in the pheromone gland, indicating their role in pheromone production. plos.orgresearchgate.net

Localization of Pheromone Production within Organisms

In female moths, the biosynthesis, storage, and release of sex pheromones are confined to a specialized exocrine gland. nih.gov This structure, commonly referred to as the pheromone gland, is typically a ring of epithelial cells located on the intersegmental membrane between the 8th and 9th abdominal segments. nih.gov The enzymes of the biosynthetic pathway, from the initial desaturases to the final acetyltransferases, are localized within the cells of this gland. frontiersin.org The final pheromone product can be stored within the gland cells or on the cuticular surface of the gland before its release during "calling" behavior, which involves the extrusion of the ovipositor to expose the gland to the air. nih.gov

Regulation of Biosynthesis by Endogenous and Exogenous Factors

The biosynthesis of the moth sex pheromone, acetic acid;hexadeca-9,11-dien-1-ol, also known as hexadeca-9,11-dien-1-yl acetate, is a tightly controlled process. The production of this critical signaling molecule is not constitutive but is instead modulated by a complex interplay of internal physiological signals (endogenous factors) and external environmental cues (exogenous factors). This regulation ensures that pheromone production and release are synchronized with the appropriate developmental stage, time of day, and environmental conditions to maximize reproductive success.

Endogenous Regulation

The primary drivers of pheromone biosynthesis within the moth are neuropeptides and hormones that orchestrate the activity of the pheromone gland.

Pheromone Biosynthesis Activating Neuropeptide (PBAN): The most critical endogenous regulator identified in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.net This neuropeptide is part of a larger family of peptides characterized by an active C-terminal sequence of FXPRL amide. researchgate.net PBAN is produced in the subesophageal ganglion, a part of the insect's central nervous system, and is released into the hemolymph (insect blood). nih.gov It then travels to the pheromone gland, where it initiates the cascade of biochemical events leading to pheromone synthesis. researchgate.netnih.gov

The action of PBAN is mediated by a specific G-protein coupled receptor on the surface of the pheromone gland cells. researchgate.netnih.gov The binding of PBAN to its receptor triggers a signal transduction cascade, the specifics of which have been a subject of detailed research. researchgate.netresearchgate.net Studies in the silkworm moth, Bombyx mori, which produces a related C16 pheromone, have shown that decapitation, which prevents PBAN from reaching the gland, halts pheromone production. jst.go.jp This production can be restored by injecting PBAN, demonstrating its direct regulatory role. jst.go.jp The main regulatory step influenced by PBAN appears to be the reduction of the fatty acyl-CoA precursor to the corresponding alcohol, a critical step in the biosynthetic pathway of Type I lepidopteran pheromones. jst.go.jpnih.gov

Circadian Rhythm: The biosynthesis of sex pheromones in most moths follows a distinct daily cycle, or circadian rhythm. researchgate.net Production and release are typically confined to a specific period during the scotophase (dark period), which corresponds to the time of female "calling" behavior. nih.govresearchgate.net This temporal regulation is controlled by the release of PBAN, ensuring that the female advertises her presence to males at the most opportune time for mating. nih.gov

Exogenous Regulation

Environmental factors can significantly influence the moth's physiology and behavior, thereby indirectly regulating pheromone production and its effectiveness. Studies on Spodoptera litura, a moth species that utilizes a similar pheromone blend, provide insight into these external influences.

Temperature: Temperature is one of the most significant environmental factors affecting insect development, survival, and activity. icrisat.orgmdpi.com The population dynamics and abundance of moths are strongly influenced by ambient temperature. icrisat.org Research indicates that moth development and, consequently, pheromone production, have optimal temperature ranges. For S. litura, temperatures between 25-28°C are considered optimal for survival. icrisat.org Moth activity, as measured by pheromone trap catches, increases with rising temperatures, with peak activity observed in a maximum temperature range of 30-36°C. researchgate.net Conversely, very low temperatures (below 10°C) can significantly reduce moth activity and development, leading to a sharp decline in pheromone-mediated mating behavior. icrisat.org

Relative Humidity: Relative humidity is another climatic factor that has been shown to correlate with moth activity. Studies have demonstrated a positive correlation between relative humidity and the number of male moths caught in pheromone traps. researchgate.netindianecologicalsociety.com High humidity levels, often in the range of 90-93%, appear to be favorable for the activity of S. litura. researchgate.net

Rainfall: Rainfall generally has a negative impact on moth activity. researchgate.net Heavy rain can disrupt flight and calling behavior, leading to a decrease in the number of moths captured in pheromone traps. researchgate.net This suggests that while biosynthesis may not be directly halted, the release and dissemination of the pheromone are likely reduced during rainy periods.

Wind: Wind velocity can affect the structure of the pheromone plume, which is the trail of scent that males follow to locate a female. jst.go.jp While not a direct regulator of biosynthesis, wind conditions can influence the effectiveness of the pheromone signal, thereby acting as a selective pressure on the timing and quantity of pheromone release. jst.go.jp

The table below summarizes the key regulatory factors influencing the biosynthesis of hexadeca-9,11-dien-1-yl acetate.

| Factor Type | Factor | Effect on Pheromone Biosynthesis/Activity | Supporting Findings |

| Endogenous | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Directly activates the biosynthetic pathway in the pheromone gland. researchgate.netnih.gov | Initiates a signal transduction cascade via a G-protein coupled receptor; its absence halts pheromone production. researchgate.netjst.go.jp |

| Endogenous | Circadian Rhythm | Restricts pheromone production to specific times, usually the dark period (scotophase). nih.govresearchgate.net | Synchronizes pheromone release with female calling behavior and male receptivity. nih.gov |

| Exogenous | Temperature | Influences the rate of insect development, survival, and activity, with optimal ranges for pheromone production. icrisat.orgmdpi.com | Moth activity increases with temperature, peaking around 30-36°C; activity declines sharply below 10°C. icrisat.orgresearchgate.net |

| Exogenous | Relative Humidity | Positively correlated with moth activity. researchgate.netindianecologicalsociety.com | Higher trap catches are observed at high humidity levels (90-93%). researchgate.net |

| Exogenous | Rainfall | Negatively impacts moth activity and pheromone trapping. researchgate.net | Disrupts flight and pheromone dissemination. researchgate.net |

Chemoreception Mechanisms and Neurobiological Responses to Hexadeca 9,11 Dien 1 Yl Acetate

Peripheral Olfactory Receptor Neuron (ORN) Electrophysiology

The initial detection of hexadeca-9,11-dien-1-yl acetate (B1210297) occurs in specialized sensory hairs, or sensilla, located on the antennae of male moths. Within these sensilla are olfactory receptor neurons (ORNs), which are responsible for converting the chemical signal into an electrical one. Electrophysiological studies, such as single-sensillum recordings (SSR), have been instrumental in characterizing the response properties of these neurons.

In various moth species that utilize acetate pheromones, specific ORNs are finely tuned to detect these molecules. For instance, in the common cutworm, Spodoptera litura, ORNs housed in long trichoid sensilla show robust responses to acetate pheromones. oup.com While direct electrophysiological data for hexadeca-9,11-dien-1-yl acetate is species-dependent, the general principle of highly specific ORNs responding to particular pheromone components is a conserved feature. These neurons exhibit a dose-dependent increase in firing rate upon stimulation with the correct pheromone isomer. The specificity of these neurons is critical for distinguishing the conspecific pheromone from the chemical noise in the environment, including pheromone components of other species.

Molecular Characterization of Pheromone Binding Proteins (PBPs)

For the hydrophobic hexadeca-9,11-dien-1-yl acetate molecule to traverse the aqueous sensillar lymph and reach the ORN dendrite, it is chaperoned by Pheromone Binding Proteins (PBPs). These small, soluble proteins are highly concentrated in the sensillar lymph and play a crucial role in the sensitivity and specificity of the olfactory system. proteopedia.orgnih.gov

PBPs exhibit a remarkable ability to bind specific pheromone components. In the moth Agriphila aeneociliella, the pheromone binding protein AaenPBP1 demonstrates a strong binding affinity for the female sex pheromone, (Z)-9-Hexadecenyl acetate. This binding is pH-dependent, with a conformational change thought to facilitate the release of the pheromone at the dendritic membrane of the ORN. Photoaffinity labeling studies on the PBP of Antheraea polyphemus using a diazoacetate analog of the natural acetate pheromone have helped to map the active binding site, revealing the specific amino acid residues involved in ligand interaction. acs.org

Table 1: Binding Affinities of Pheromone Binding Proteins to Acetate Pheromones

| PBP Species | Pheromone Component | Binding Affinity (Ki, µM) | Reference |

| Agriphila aeneociliella | (Z)-9-Hexadecenyl acetate | 1.72 (at pH 7.4) | |

| Agriphila aeneociliella | 1-Nonanal (male pheromone) | 7.04 (at pH 7.4) |

This table is interactive. You can sort the data by clicking on the column headers.

Ligand Specificity and Activation of Olfactory Receptors (ORs)

The ultimate specificity of pheromone detection lies at the level of the Olfactory Receptors (ORs), which are transmembrane proteins expressed on the dendritic surface of ORNs. The interaction between the pheromone-PBP complex and the OR initiates the signal transduction cascade.

Receptor Binding Kinetics and Thermodynamics

The binding of hexadeca-9,11-dien-1-yl acetate to its specific OR is a highly selective process. Functional studies involving the expression of candidate ORs in heterologous systems, such as Xenopus oocytes or human embryonic kidney (HEK) cells, have allowed for the detailed characterization of their ligand specificity. oup.com For example, in Spodoptera littoralis, the receptor SlitOR5 is specifically tuned to (Z,E)-9,11-tetradecadienyl acetate, a structurally related compound. researchgate.net The binding kinetics of these interactions are typically rapid, allowing for the real-time tracking of pheromone plumes. The affinity of the receptor for its ligand is a key determinant of the sensitivity of the neuron. In Agriphila aeneociliella, molecular docking studies suggest that hydrogen bonds, particularly with the amino acid Ser56, are crucial for the stable binding of acetate pheromones within the binding pocket of the PBP, a mechanism that likely influences the subsequent interaction with the OR.

Structural Biology of Receptor-Ligand Complexes

While the precise three-dimensional structure of a full-length insect OR complexed with its pheromone ligand remains to be fully elucidated, homology modeling and site-directed mutagenesis have provided significant insights into the structural basis of ligand binding. The evolution of pheromone receptor specificity has been linked to changes in key amino acid residues within the transmembrane domains that form the binding pocket. researchgate.net For instance, research on the OR5 gene duplication in Spodoptera species has identified eight amino acid positions that are critical for the narrowing of the response spectrum to a single acetate ligand in one of the duplicates. researchgate.net These structural studies are crucial for understanding how subtle changes in the pheromone molecule, such as the position and configuration of double bonds or the nature of the functional group (acetate vs. alcohol), are discriminated at the molecular level.

Intracellular Signal Transduction Cascades in Chemoreceptor Cells

Upon the binding of hexadeca-9,11-dien-1-yl acetate to its cognate OR, a conformational change in the receptor initiates an intracellular signal transduction cascade. In insects, ORs form a complex with a highly conserved co-receptor, known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.

The binding of the pheromone to the OR subunit is thought to gate the ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx of positive ions depolarizes the dendritic membrane, generating a receptor potential. If this receptor potential reaches the threshold, it triggers the firing of action potentials that propagate along the axon to the brain. In addition to this ionotropic mechanism, there is also evidence for metabotropic signaling pathways involving G-proteins, which can modulate the sensitivity of the neuron.

Central Nervous System Processing and Integration of Pheromonal Cues

The axons of the ORNs that detect hexadeca-9,11-dien-1-yl acetate project from the antennae to the antennal lobe (AL), the primary olfactory center in the insect brain. Within the AL, the axons of all ORNs expressing the same OR converge onto distinct, spherical structures of neuropil called glomeruli. This anatomical organization creates a chemotopic map, where information about different pheromone components is processed in discrete glomerular channels.

Information from the acetate-specific glomeruli is then relayed by projection neurons (PNs) to higher brain centers, including the mushroom bodies and the lateral horn. The mushroom bodies are involved in olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses to pheromones. The processing of the pheromonal signal in the AL and higher centers involves complex neural computations, including lateral inhibition and temporal coding, which refine the olfactory signal and ultimately lead to the appropriate behavioral response, such as upwind flight towards a potential mate.

Compound Names Table

| Common Name | IUPAC Name |

| (Z)-9-Hexadecenyl acetate | (Z)-Hexadec-9-en-1-yl acetate |

| 1-Nonanal | Nonanal |

| (Z,E)-9,11-tetradecadienyl acetate | (9Z,11E)-Tetradeca-9,11-dien-1-yl acetate |

| Hexadeca-9,11-dien-1-yl acetate | Acetic acid;hexadeca-9,11-dien-1-ol |

Comparative Neuroethology of Hexadeca-9,11-dien-1-yl Acetate Perception

The perception of sex pheromones is a critical component of reproductive success in many moth species. The specificity of this perception plays a vital role in maintaining reproductive isolation between closely related species. The compound hexadeca-9,11-dien-1-yl acetate and its analogs are key components in the sex pheromone blends of several species within the genus Spodoptera. Comparative studies of how different Spodoptera species detect and process these chemical signals provide valuable insights into the evolution of olfactory systems and species divergence.

A primary focus of comparative neuroethology in this context is the differential tuning of olfactory receptor neurons (ORNs) to specific pheromone components. In sympatric species, where two or more species coexist in the same geographical area, the ability to distinguish between the pheromone blends of conspecifics and heterospecifics is crucial to prevent costly interspecies mating.

Research has shown that the olfactory systems of male moths are finely tuned to the specific ratios of compounds in their species' pheromone blend. For instance, two sympatric species, Spodoptera litura and Spodoptera exigua, utilize distinct but partially overlapping pheromone blends. The major pheromone component for S. litura is (Z,E)-9,11-tetradecadienyl acetate, while S. exigua uses a blend that includes (Z,E)-9,12-tetradecadienyl acetate and (Z)-11-hexadecenyl acetate. nih.gov

Male moths of both species possess ORNs that respond strongly to their own primary pheromone components. However, studies involving electroantennogram (EAG) recordings have revealed that the antennae of male S. litura can also detect the specific pheromone components of S. exigua, and vice versa. nih.gov This cross-species detection often leads to a behavioral response of inhibition, where the presence of a heterospecific pheromone component reduces the male's attraction to its own species' pheromone. nih.gov This inhibitory mechanism is a key factor in maintaining reproductive isolation.

The table below summarizes the electroantennogram (EAG) responses of male Spodoptera litura and Spodoptera exigua to various pheromone components, illustrating the differential sensitivity that contributes to species-specific mate recognition.

| Species | Pheromone Component Tested | Relative EAG Response (mV ± SE) | Role in Pheromone Blend |

|---|---|---|---|

| Spodoptera litura | (Z,E)-9,11-tetradecadienyl acetate | High | Major component of S. litura |

| (Z)-9-tetradecen-1-ol | Low-Medium | Component of S. exigua | |

| (Z)-11-hexadecenyl acetate | Low-Medium | Component of S. exigua | |

| Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate | High | Major component of S. exigua |

| (Z,E)-9,11-tetradecadienyl acetate | Medium | Major component of S. litura (inhibitory) |

Note: The relative EAG responses are generalized from published studies and serve for comparative illustration. Actual millivolt values can vary based on experimental conditions. nih.gov

This differential tuning at the peripheral level of ORNs is then processed within specialized regions of the male moth's brain called the antennal lobe. The antennal lobe contains distinct spherical structures of neuropil known as glomeruli. Information from ORNs that detect the same pheromone component converges onto the same glomerulus. In male moths, a specialized set of enlarged glomeruli, known as the macroglomerular complex (MGC), is dedicated to processing pheromone information.

Comparative studies have shown that the organization and relative size of the glomeruli within the MGC can differ between closely related species, reflecting the different compositions of their pheromone blends. This neuroanatomical divergence is a key element in how the brain of each species interprets the complex chemical signals, ultimately leading to a species-appropriate behavioral response, such as attraction to a potential mate or inhibition by the scent of a different species. The mutual recognition and inhibitory effect of heterospecific pheromone components in S. litura and S. exigua highlight a sophisticated neuroethological mechanism for reproductive isolation. nih.gov

Ecological Roles and Behavioral Mediation by Hexadeca 9,11 Dien 1 Yl Acetate

Role in Intraspecific Communication Systems

(9E,11Z)-Hexadecadien-1-yl acetate (B1210297) is a key player in the complex communication system of the pecan nut casebearer, facilitating critical behaviors for the species' survival and reproduction.

Mating Behavior and Courtship Sequences

In specific populations of the pecan nut casebearer, particularly those found in Mexico, (9E,11Z)-hexadecadien-1-yl acetate is an essential component of the female-produced sex pheromone. researchgate.netnih.gov Research has demonstrated that this acetate, in combination with another compound, (9E,11Z)-hexadecadienal, is required for the optimal attraction of male moths. nih.gov Field trials have shown that lures baited with a blend of these two compounds are effective at capturing males, indicating that the acetate is a critical signal for mate location. researchgate.netresearchgate.net

The response of male moths is highly specific to the pheromone blend. While the aldehyde component alone is attractive to some populations, the addition of the acetate is necessary to elicit a strong response in others. nih.gov Interestingly, the corresponding alcohol, (9E,11Z)-hexadecadien-1-ol, has been shown to suppress the attraction of males when added to the attractive blend, suggesting it may act as a behavioral antagonist. nih.govresearchgate.net This precise chemical signaling ensures that males are drawn to receptive females of the same species, a fundamental aspect of successful mating. The circadian rhythm of male response to the pheromone has been observed to peak during the hours of darkness, a strategy that may minimize predation. researchgate.net

Species Recognition and Reproductive Isolation

The existence of distinct pheromone "races" within Acrobasis nuxvorella highlights the role of (9E,11Z)-hexadecadien-1-yl acetate in species recognition and reproductive isolation. nih.gov In the United States, populations of the pecan nut casebearer primarily use a single component, (9E,11Z)-hexadecadienal, as their sex pheromone. researchgate.netnih.gov In contrast, the Mexican populations utilize a blend that includes the acetate. researchgate.netnih.gov

This variation in pheromone composition and male response acts as a pre-zygotic isolating mechanism. Males from the US populations show a predominant attraction to the aldehyde alone and may not respond optimally to the blend containing the acetate. nih.gov Conversely, males from the Mexican populations require the acetate for maximal attraction. nih.gov This chemical divergence helps to ensure that mating occurs between individuals of the same pheromone race, potentially leading to reproductive isolation and, over time, the formation of distinct species. While genetic analyses have not shown deep divergence between these pheromone types, the behavioral differences in response to the pheromone blends are a clear indicator of ongoing evolutionary processes.

Aggregation and Dispersal Signaling

There is currently a lack of scientific evidence to suggest that hexadeca-9,11-dien-1-yl acetate plays a role in aggregation or dispersal signaling in Acrobasis nuxvorella. The primary identified function of this compound is as a sex pheromone, involved in mate attraction.

Interspecific Chemical Ecology

The influence of hexadeca-9,11-dien-1-yl acetate extends beyond intraspecific communication, although research in this area is less detailed.

Mediation of Host-Organism Interactions

While (9E,11Z)-hexadecadien-1-yl acetate is a critical component of the sex pheromone of the pecan nut casebearer, a significant pest of pecan trees (Carya illinoinensis), there is limited direct evidence of its role in mediating interactions with the host plant itself. researchgate.netwikipedia.org Research has shown that pecan trees release volatile compounds that can influence the emergence of overwintering larvae. nih.gov However, a direct link between the sex pheromone acetate and host plant interaction has not been established. The primary ecological context of this compound appears to be in the realm of mate finding rather than host selection.

Influence on Predator-Prey Dynamics

There is no specific scientific information available detailing the influence of hexadeca-9,11-dien-1-yl acetate on the predator-prey dynamics of Acrobasis nuxvorella. While general principles of chemical ecology suggest that predators and parasitoids can eavesdrop on the chemical signals of their prey, specific studies demonstrating this for the pecan nut casebearer's pheromone are lacking. cornell.eduebin.pub

Pheromone Blend Composition and Behavioral Efficacy

The sex pheromones of moths are rarely single compounds; instead, they are typically a precise mixture of a major component and several minor components. frontiersin.org The specificity of the chemical signal, crucial for preventing interbreeding between species, is determined by the exact nature and relative ratios of these compounds. frontiersin.org The compound hexadeca-9,11-dien-1-yl acetate is a known component of the sex pheromone in various moth species.

For instance, in the grass webworm (Herpetogramma licarsisalis), two components were identified from female pheromone gland extracts: (Z)-11-hexadecen-1-yl acetate and (11Z,13E)-hexadecadien-1-yl acetate. nih.gov Field bioassays demonstrated that (11Z,13E)-hexadecadien-1-yl acetate was both necessary and sufficient to attract male grass webworm moths. nih.gov Interestingly, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acted as a strong inhibitor, significantly reducing trap catches when present. nih.gov Another potential component, (Z)-11-hexadecen-1-yl acetate, showed no effect on the attractiveness of the primary pheromone when tested in various ratios. nih.gov

In the sugarcane borer (Diatraea saccharalis), the major pheromone component is (9Z,11E)-hexadeca-9,11-dienal. researchgate.net However, this single compound elicited a response in only a minority of males in wind tunnel experiments. The addition of a minor component, (11Z)-hexadec-11-enal, in a 10:1 ratio with the major component, significantly enhanced the attractiveness of the blend, making it as effective as the natural pheromone extract from female glands. researchgate.net

The diamondback moth (Plutella xylostella) utilizes a pheromone blend that includes (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate. bohrium.com The relative proportions of these and other minor components can vary geographically, highlighting the importance of the complete blend for effective communication. researchgate.net

The behavioral efficacy of a pheromone blend is not solely dependent on its composition but also on the context in which it is perceived. For example, in the pink bollworm moth, exposure to synthetic pheromones used in mating disruption techniques can lead to changes in mating behavior, suggesting that the sensory environment can alter the response to a given pheromone blend. oup.com

Table 1: Pheromone Blend Composition and Behavioral Effects in Select Moth Species

| Species | Major Component(s) | Minor Component(s) / Inhibitors | Behavioral Effect of Blend |

| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate | (11Z,13E)-hexadecadien-1-ol (inhibitor) | Attraction of males |

| Sugarcane Borer (Diatraea saccharalis) | (9Z,11E)-hexadeca-9,11-dienal | (11Z)-hexadec-11-enal | Enhanced attraction of males |

| Diamondback Moth (Plutella xylostella) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate | (Z)-11-hexadecen-1-ol | Intraspecific sexual communication |

Evolutionary Dynamics of Pheromone Communication

The evolution of pheromone communication is a dynamic process shaped by the interplay of natural and sexual selection. While there is a strong pressure to maintain the species-specific nature of the pheromone signal to ensure reproductive isolation, geographic variations in these signals are common, indicating the influence of local environmental conditions. researchgate.net

Pheromone polymorphism, the existence of multiple pheromone blend variations within a single species, can have significant ecological consequences. This variation can arise from differences in the ratios of pheromone components. researchgate.net For instance, populations of the diamondback moth in different locations exhibit variations in the relative content of their main pheromone components. researchgate.net

Such polymorphisms can be a strategy for adapting to different local environments or for dealing with "eavesdropping" predators and parasitoids that use the pheromone to locate their prey. researchgate.net The presence of different pheromone "dialects" can lead to reproductive isolation between populations, potentially driving speciation.

The evolution of pheromone signals is tightly linked with the evolution of the sensory systems that detect them. This coevolutionary process ensures that changes in the pheromone blend are matched by corresponding changes in the olfactory receptors (ORs) of the receiving individual. frontiersin.org

In moths, male antennae are covered in thousands of sensilla containing olfactory sensory neurons (OSNs) that are tuned to specific components of the female's pheromone blend. frontiersin.org These OSNs express pheromone receptors (PRs), a specialized subset of the OR family. frontiersin.orgcore.ac.uk Any modification in the functional properties of these receptors can have a profound impact on an individual's reproductive success. frontiersin.org

Studies on the noctuid moth Spodoptera littoralis have revealed that multiple receptors can be involved in detecting a single pheromone component. For example, two different PRs, SlitOR6 and SlitOR13, were found to detect (Z,E)-9,12-14:OAc, a minor component of the female's pheromone. frontiersin.org While SlitOR6 is highly specific to this compound, SlitOR13 is less sensitive and can also detect another minor component. frontiersin.org This suggests a complex and nuanced system of pheromone perception.

The evolution of these receptor systems can occur through gene duplication events, leading to a variable number of PRs in different species. core.ac.uk This genetic flexibility allows for the fine-tuning of pheromone detection to match the specific blend of a given species or population.

Environmental Factors Modulating Pheromone Release and Efficacy in Natural Ecosystems

The release, dispersal, and perception of pheromones are all influenced by a variety of environmental factors. researchgate.net These factors can be both abiotic, such as temperature and wind, and biotic, such as the presence of host plants or predators. researchgate.net

Abiotic Factors:

Temperature: Temperature can affect pheromone communication in multiple ways. It can influence the rate of pheromone biosynthesis in the female, potentially altering both the quantity and the ratio of components in the blend. Higher temperatures also increase the volatility of pheromone compounds, which can alter the shape and persistence of the pheromone plume. Furthermore, temperature can affect the sensitivity of the male's olfactory receptors and his behavioral response to the pheromone. For instance, male moths reared at higher temperatures have shown more pronounced sexual responses to female pheromones.

Wind: Wind is the primary medium for the long-distance dispersal of moth sex pheromones. nih.gov The structure of the wind, whether it is smooth (laminar) or gusty (turbulent), significantly impacts the structure of the pheromone plume. researchgate.netannualreviews.org A turbulent wind breaks the plume into a series of filaments interspersed with clean air. nih.gov Male moths have evolved sophisticated flight maneuvers to navigate these fragmented plumes, flying upwind upon detecting a filament and casting crosswind when the signal is lost. researchgate.net Wind speed also affects the concentration of the pheromone in the plume; higher wind speeds lead to greater dilution. usda.gov

Photoperiod and Light Pollution: The timing of pheromone release and male response is often tightly controlled by the photoperiod. researchgate.net Artificial light at night (ALAN) can disrupt these natural rhythms, potentially reducing the time available for calling and mating. researchgate.net This can create a selective pressure for moths to shift their activity to times when they are less affected by light pollution. researchgate.net

Biotic Factors:

Host Plant Volatiles: The presence of host plant volatiles can influence the quantity of pheromone released by female moths. researchgate.net

Predators and Parasitoids: The risk of predation or parasitism can lead females to adjust their pheromone calling behavior, for example, by reducing the duration of calling or altering the blend to be less conspicuous to enemies. researchgate.net

Pheromone Pollution: The widespread use of synthetic pheromones for pest management, a practice known as mating disruption, creates an environment saturated with the pheromone signal. oup.com This "pheromone pollution" can make it difficult for males to locate females and can lead to evolutionary changes in mating strategies. oup.com

Table 2: Influence of Environmental Factors on Pheromone Communication

| Factor | Effect on Pheromone Release & Efficacy |

| Temperature | Affects biosynthesis, volatility, plume structure, and receptor sensitivity. |

| Wind | Disperses pheromone, creates plume structure (filaments), and affects concentration. nih.govresearchgate.netusda.gov |

| Photoperiod | Regulates timing of pheromone release and male response. researchgate.net |

| Artificial Light | Can disrupt natural mating rhythms. researchgate.net |

| Host Plants | Volatiles can influence the quantity of pheromone released. researchgate.net |

| Predators/Parasitoids | Can lead to changes in calling behavior to avoid detection. researchgate.net |

| Pheromone Pollution | Can disrupt mate location and drive changes in mating tactics. oup.com |

Advanced Analytical Methodologies for Hexadeca 9,11 Dien 1 Yl Acetate

Extraction and Purification Techniques from Biological and Environmental Matrices

The initial step in analyzing hexadeca-9,11-dien-1-yl acetate (B1210297) involves its extraction from various sources, such as insect glands or environmental samples like air and plant surfaces. The low abundance of pheromones necessitates highly efficient and sensitive extraction methods. rsc.org

Commonly, solvent extraction is employed, where the biological matrix (e.g., excised pheromone glands) is immersed in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, to dissolve the lipophilic pheromone components. nih.govunl.edu For environmental samples, air is often drawn through adsorbent materials to trap the volatile pheromone molecules. oup.comscispace.com

Subsequent purification is essential to remove interfering compounds from the crude extract. Column chromatography is a frequently used technique for initial fractionation of the extract. nih.gov Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), which can separate compounds based on their polarity and other physicochemical properties. mdpi.comnih.gov

A summary of common extraction and purification techniques is provided in the table below.

| Technique | Principle | Application | Reference(s) |

| Solvent Extraction | Dissolving the analyte in a suitable solvent. | Extraction from insect glands and other biological tissues. | nih.govunl.edu |

| Air Entrainment | Trapping volatile compounds from the air onto an adsorbent material. | Sampling of airborne pheromones in the field. | oup.comscispace.com |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. | Cleanup and pre-concentration of extracts. | mdpi.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Initial fractionation of crude extracts. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purification of specific isomers and removal of impurities. | nih.gov |

Chromatographic Separation Techniques

Chromatography is the cornerstone of pheromone analysis, enabling the separation of complex mixtures into individual components for identification and quantification.

Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD)

Gas chromatography is the most widely used technique for the analysis of volatile compounds like hexadeca-9,11-dien-1-yl acetate. nih.govresearchgate.net In GC, the sample is vaporized and transported by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the gas and stationary phases.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is highly sensitive. It is often used for the quantification of pheromone components. researchgate.netijcmas.com

Electroantennographic Detector (EAD): This specialized detector uses an insect's antenna as a biological sensor. It provides information on which compounds in a mixture are biologically active, which is invaluable for identifying new pheromone components. researchgate.net

High-Performance Liquid Chromatography (HPLC)

While GC is dominant, HPLC is a valuable tool, particularly for the separation of non-volatile or thermally labile compounds, and for the purification of pheromone isomers. unl.eduresearchgate.net Chiral HPLC, which uses a chiral stationary phase, is essential for separating enantiomers of chiral pheromones. researchgate.net HPLC can be performed in both normal-phase and reversed-phase modes, offering flexibility in separation selectivity. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid technique that combines the advantages of both GC and HPLC. shimadzu.comteledynelabs.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comwikipedia.org SFC offers fast analysis times, reduced solvent consumption, and is particularly well-suited for the separation of chiral compounds and thermally sensitive molecules. teledynelabs.comwikipedia.org Its application in pheromone analysis is growing, offering a powerful alternative to traditional chromatographic methods. nih.gov

A comparison of these chromatographic techniques is presented below.

| Technique | Mobile Phase | Typical Analytes | Key Advantages |

| Gas Chromatography (GC) | Inert Gas (e.g., He, N₂) | Volatile and thermally stable compounds | High resolution, high sensitivity, well-established methods |

| High-Performance Liquid Chromatography (HPLC) | Liquid Solvent | Non-volatile, thermally labile compounds, isomers | Versatility, preparative scale capabilities, suitable for a wide range of polarities |

| Supercritical Fluid Chromatography (SFC) | Supercritical Fluid (e.g., CO₂) | Chiral compounds, thermally labile molecules | Fast analysis, reduced organic solvent use, unique selectivity |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of pheromone components. researchgate.net It measures the mass-to-charge ratio of ions, providing a molecular fingerprint of a compound.

GC-MS and LC-MS Coupling

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform for pheromone analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common combination for pheromone identification. researchgate.netrothamsted.ac.uk As compounds elute from the GC column, they are directly introduced into the mass spectrometer for ionization and analysis. The resulting mass spectra can be compared to libraries of known compounds for identification. nih.govnist.gov Electron impact (EI) is a common ionization method used in GC-MS for pheromone analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly being used for the analysis of less volatile or thermally unstable pheromones and their metabolites. nih.govnih.gov Techniques like electrospray ionization (ESI) are employed to gently ionize the molecules eluting from the HPLC column. researchgate.net LC-MS/MS, or tandem mass spectrometry, can provide even more detailed structural information by fragmenting the initial ions and analyzing the resulting fragments. nih.gov

The following table summarizes the key features of these coupled techniques.

| Technique | Analytes | Ionization Methods | Information Provided |

| GC-MS | Volatile and semi-volatile compounds | Electron Impact (EI), Chemical Ionization (CI) | Molecular weight, fragmentation pattern for structural elucidation |

| LC-MS | Non-volatile, polar, and thermally labile compounds | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Molecular weight, structural information from fragmentation (MS/MS) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of hexadeca-9,11-dien-1-yl acetate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments.

For hexadeca-9,11-dien-1-yl acetate (C₁₈H₃₂O₂), the expected exact mass can be calculated with high precision. This capability allows for its differentiation from other compounds that may have the same nominal mass but different elemental formulas. The high mass accuracy of HRMS is critical in complex sample matrices where numerous other compounds may be present. scripps.edu Ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often employed, which typically generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.govcas.cn

Table 1: Theoretical Exact Mass for Hexadeca-9,11-dien-1-yl Acetate (C₁₈H₃₂O₂)

| Ion Species | Theoretical m/z |

|---|---|

| [M]⁺ | 280.24023 |

| [M+H]⁺ | 281.24751 |

| [M+Na]⁺ | 303.22945 |

| [M+K]⁺ | 319.20340 |

| [M+NH₄]⁺ | 298.27406 |

Note: These values are calculated based on the most abundant isotopes of each element.

The ability of HRMS to confirm the elemental composition provides a high degree of confidence in the identification of hexadeca-9,11-dien-1-yl acetate in various samples, from raw synthesis products to biological extracts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For hexadeca-9,11-dien-1-yl acetate, MS/MS provides crucial information about the fatty alcohol chain, the position of the double bonds, and the acetate functional group.

In an MS/MS experiment, the molecular ion or a protonated adduct of hexadeca-9,11-dien-1-yl acetate is isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns are characteristic of the compound's structure. For long-chain acetate esters, common fragmentation pathways include:

Loss of the acetoxy group: A neutral loss of acetic acid (CH₃COOH, 60 Da) is a hallmark fragmentation for acetate esters, leading to a prominent ion at m/z [M-60]⁺. libretexts.org

Cleavage of the ester bond: Loss of the acetyl group as a radical or ketene (B1206846) can also occur.

Fragmentation of the hydrocarbon chain: Cleavages along the C₁₆ alkyl chain provide information about its structure. The presence of the conjugated diene system at the 9 and 11 positions influences the fragmentation, often leading to characteristic cleavages at or adjacent to these positions.

While CID of the [M+H]⁺ ion often reveals details about the polar headgroup, CID of the deprotonated ion [M-H]⁻ can provide more information about the fatty acyl chain. nih.gov

Table 2: Expected Key Fragment Ions for Hexadeca-9,11-dien-1-yl Acetate in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| 281.2 [M+H]⁺ | Neutral Loss | 221.2 | Loss of acetic acid (C₂H₄O₂) |

| 281.2 [M+H]⁺ | Cleavage | 43.0 | Acetyl cation [CH₃CO]⁺ |

| 279.2 [M-H]⁻ | Cleavage | 59.0 | Acetate anion [CH₃COO]⁻ |

Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions.

The specific fragmentation pattern, particularly the ions resulting from cleavages around the conjugated diene system, helps to distinguish hexadeca-9,11-dien-1-yl acetate from its various positional and geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment